
3,4-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopropyl compounds involves various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The catalytic system is simple and nonexpensive, and the reaction is chemoselective and diastereoconvergent .Molecular Structure Analysis
Cycloalkanes, such as cyclopropyl groups, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The general formula for a cycloalkane composed of n carbons is CnH2n .Chemical Reactions Analysis
Cyclopropane synthesis involves various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .Scientific Research Applications
Synthesis and Antipathogenic Activity
- Research has focused on the synthesis of acylthioureas, including derivatives of benzamides, and their antipathogenic activities. These compounds have been explored for their potential in developing novel antimicrobial agents, particularly targeting biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).
Fluorinated Heterocycles in Pharmaceutical Research
- Fluorinated heterocycles play a crucial role in pharmaceuticals and agrochemicals. Studies on the rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate for synthesizing fluorinated heterocycles underscore the importance of fluorine in drug design (Jia-Qiang Wu et al., 2017).
Advanced Materials Science
- Fluorine-containing compounds, including benzamides, are investigated for their application in materials science, such as in the production of colorless and transparent polyimide films. These studies focus on understanding the influence of different diamine monomers, including those with fluorine substituents, on the thermal, mechanical, and optical properties of the films (Hara Jeon et al., 2022).
Chemical Sensing and Molecular Structure
- Benzamide derivatives have been synthesized for specific applications such as colorimetric sensing of fluoride anions, demonstrating the utility of such compounds in developing sensors with potential environmental and health monitoring applications (E. A. Younes et al., 2020).
Fluorination Techniques in Organic Synthesis
- The development of fluorination techniques is a significant area of interest, with research exploring the direct difluorination-hydroxylation and trifluorination of enamides. Such studies are pivotal in enhancing the synthesis of fluorinated compounds, which are increasingly important in drug discovery and development (S. Munoz et al., 2018).
properties
IUPAC Name |
3,4-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-8(5-10(9)14)11(17)15-6-12(7-16)3-4-12/h1-2,5,16H,3-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARJSRTYZKEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)
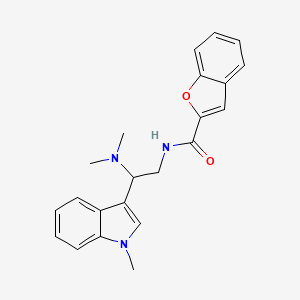

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)
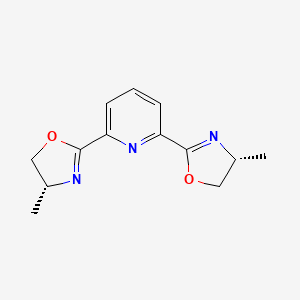
![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)
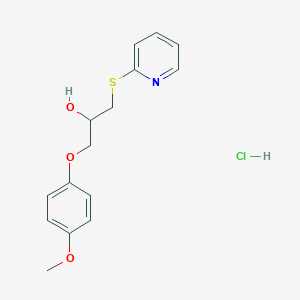
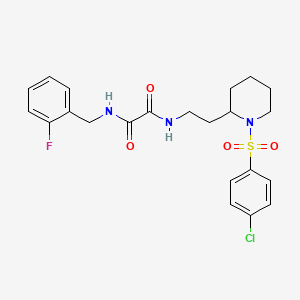
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736708.png)
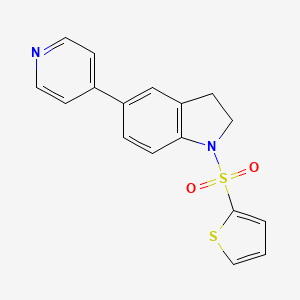
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide](/img/structure/B2736711.png)